molecular formula C22H22FN3O2 B2674844 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine CAS No. 1209914-55-5

1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine

Cat. No.: B2674844
CAS No.: 1209914-55-5
M. Wt: 379.435
InChI Key: BVOJWLWWBRHSHQ-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine is a complex organic compound that features a pyrazole ring substituted with a benzyloxy group and a fluorophenyl group

Preparation Methods

The synthesis of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy and fluorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied. For example, in drug discovery, this compound may act as an inhibitor or activator of a particular enzyme, thereby modulating its activity and affecting downstream biological processes .

Comparison with Similar Compounds

1-[4-(Benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine can be compared with other similar compounds, such as:

    1-[4-(Benzyloxy)-1-(4-chlorophenyl)-1H-pyrazole-3-carbonyl]piperidine: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its chemical reactivity and biological activity.

    1-[4-(Benzyloxy)-1-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine: This compound has a methylphenyl group, which can also influence its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c23-18-9-11-19(12-10-18)26-15-20(28-16-17-7-3-1-4-8-17)21(24-26)22(27)25-13-5-2-6-14-25/h1,3-4,7-12,15H,2,5-6,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOJWLWWBRHSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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